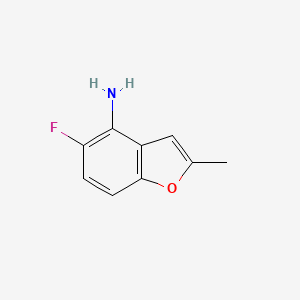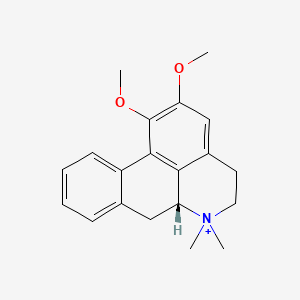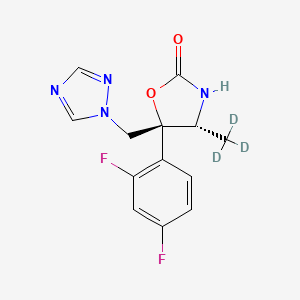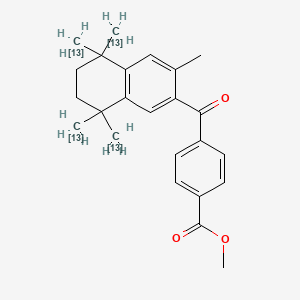
Desmethylene Oxobexarotene-13C4 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene Oxobexarotene-13C4 Methyl Ester involves the incorporation of carbon-13 isotopes into the molecular structure. The reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with temperature control to ensure the stability of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the isotope-labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
Desmethylene Oxobexarotene-13C4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
Desmethylene Oxobexarotene-13C4 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.
Biology: Employed in metabolic studies to trace biochemical pathways using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and disease detection.
Industry: Applied in environmental studies to detect pollutants and in quality control processes.
Mecanismo De Acción
The mechanism of action of Desmethylene Oxobexarotene-13C4 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound acts by binding to retinoid receptors, modulating gene expression, and influencing cellular processes such as differentiation and apoptosis . The stable isotope labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Desmethylene Oxobexarotene: The non-labeled version of the compound.
Bexarotene: A related retinoid receptor agonist used in cancer treatment.
Tretinoin: Another retinoid used in dermatology.
Uniqueness
Desmethylene Oxobexarotene-13C4 Methyl Ester is unique due to its stable isotope labeling, which provides enhanced analytical capabilities in research applications. This labeling allows for more accurate tracing and quantification in metabolic studies compared to non-labeled compounds.
Propiedades
IUPAC Name |
methyl 4-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalene-2-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLPJYIGJZAKF-LBHFFFFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
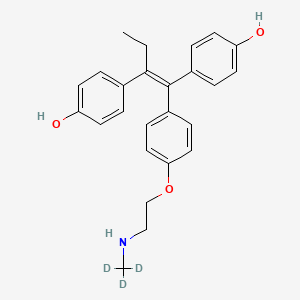
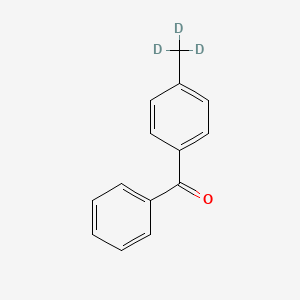

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)
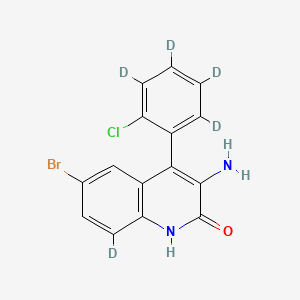
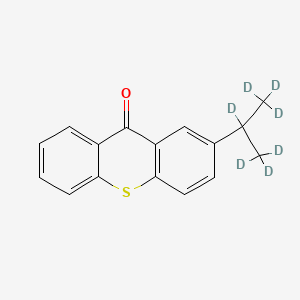
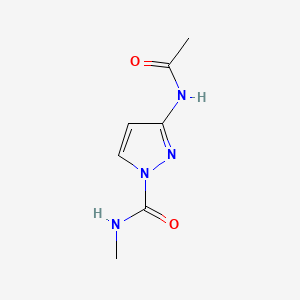
buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)
